molecular formula C17H18O2 B086836 Benzyl isoeugenol CAS No. 120-11-6

Benzyl isoeugenol

Cat. No.: B086836
CAS No.: 120-11-6
M. Wt: 254.32 g/mol
InChI Key: YKSSSKBJDZDZTD-UHFFFAOYSA-N
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Description

Isoeugenyl benzyl ether, also known as benzyl isoeugenol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoeugenyl benzyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenyl benzyl ether is primarily located in the membrane (predicted from logP). Isoeugenyl benzyl ether has a mild, balsam, and carnation taste.

Mechanism of Action

Benzyl isoeugenol, also known as 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, is a compound with significant presence in the fragrance and flavor industry . This article aims to delve deep into the world of this compound, exploring its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound is structurally related to eugenol, a natural compound found in essential oils such as clove oil . Eugenol has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . Therefore, it can be inferred that this compound may have similar targets, primarily interacting with microbial cells and free radicals.

Mode of Action

Eugenol derivatives, including this compound, have shown promising antibacterial potential . They interact with bacterial cells, disrupting their normal function and leading to their death. As for the antioxidant action, it is likely that this compound interacts with free radicals, neutralizing them and preventing oxidative damage.

Biochemical Pathways

This compound may affect the biochemical pathways involved in bacterial growth and oxidative stress. An epoxide-diol pathway that transforms the eugenol isomer, isoeugenol, to vanillin via oxidation of the side chains of isoeugenol has been revealed in bacteria . This pathway involves the key enzyme isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin .

Pharmacokinetics

Eugenol is known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is its antimicrobial and antioxidant effects. It has the potential to inhibit the growth of bacteria and neutralize free radicals, thereby preventing bacterial infections and oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . Moreover, its environmental impact cannot be overlooked. Sustainability is a growing concern, and the environmental impact of chemical compounds like this compound is an important consideration .

Biochemical Analysis

Biochemical Properties

Benzyl isoeugenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with coniferyl alcohol acetyltransferase (CFAT), an enzyme involved in the biosynthesis of eugenol derivatives . The interaction with CFAT involves the acetylation of coniferyl alcohol, which is a crucial step in the biosynthesis pathway. Additionally, this compound exhibits antioxidant properties, which allow it to scavenge free radicals and prevent oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB activation, this compound can reduce inflammation and promote cell survival. Furthermore, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of NF-κB activation and sustained antioxidant activity . Its stability and efficacy can decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver . The metabolism of this compound leads to the production of various metabolites, including benzyl alcohol and isoeugenol . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize primarily in the cytoplasm and nucleus . The presence of this compound in the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its localization in the cytoplasm enables it to interact with various enzymes and signaling molecules, thereby modulating cellular processes .

Properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSSKBJDZDZTD-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859223
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-11-6, 92666-21-2
Record name Isoeugenol benzyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl benzyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-methoxy-4-prop-1-enylphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOEUGENYL BENZYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoeugenyl benzyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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